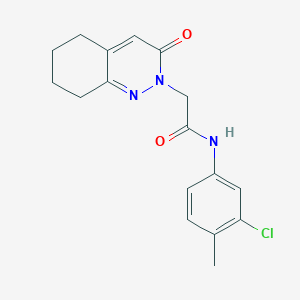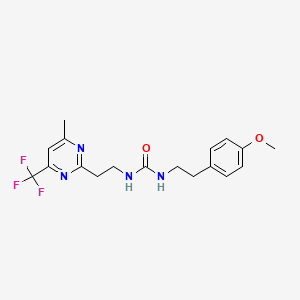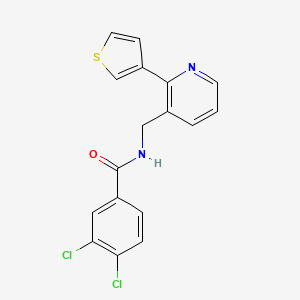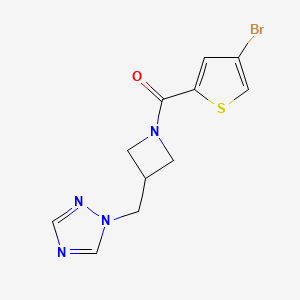
(2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2 and a molecular weight of 221.13 . It is a white to yellow solid and is used for research and development .
Molecular Structure Analysis
The InChI code for “(2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride” is1S/C9H12N2.2ClH/c10-9(7-4-5-7)8-3-1-2-6-11-8;;/h1-3,6-7,9H,4-5,10H2;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
“(2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride” is a white to yellow solid . It has a molecular weight of 221.13 . The compound is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Protein Kinase Inhibition
This compound has been identified as a potential inhibitor of protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This activity is crucial because protein kinases are involved in controlling the activity of cells. Inhibiting specific protein kinases can be a strategy to treat diseases such as cancer, where certain kinases are overactive .
Development of Heteroaromatic Compounds
The structure of “(2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride” makes it a candidate for the design and synthesis of new heteroaromatic compounds. These compounds have a wide range of applications, including as building blocks for more complex chemical entities with potential therapeutic effects .
Molecular Shape Studies
The planarity of the pyridoquinazoline system, which is related to the structure of this compound, is essential for maintaining protein kinase inhibitory potency. Therefore, this compound can be used in research to understand the importance of molecular shape in drug design .
Targeted Protein Degradation
Derivatives of this compound can be used as linkers in the development of PROTACs (PROteolysis TArgeting Chimeras). PROTACs are a novel therapeutic approach that targets disease-causing proteins for degradation .
Pharmacological Research
Given its potential activity as a kinase inhibitor, “(2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride” can be used in pharmacological research to study its effects on various biological pathways that are regulated by kinases .
Chemical Synthesis
This compound can serve as a precursor or intermediate in the synthesis of a variety of chemical products. Its reactivity and structural features make it suitable for use in complex chemical reactions .
Safety and Hazards
The safety data sheet for “(2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride” provides several safety precautions . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The compound should be kept away from heat, sparks, open flames, and hot surfaces .
Orientations Futures
Mécanisme D'action
- The primary target of this compound is the urinary tract. Specifically, it is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .
- Formaldehyde, generated from the hydrolysis, exhibits nonspecific bactericidal action. It helps eradicate bacteria responsible for UTIs .
Target of Action
Mode of Action
Propriétés
IUPAC Name |
(2-cyclopropylpyridin-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-6-7-3-4-11-9(5-7)8-1-2-8;;/h3-5,8H,1-2,6,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMLWQPECZYMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide](/img/structure/B2887400.png)

![6-Phenyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2887404.png)

![3-chloro-N-[1-(3-chlorobenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2887407.png)
![6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2887408.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2887410.png)


![N-benzyl-2-cyano-3-hydroxy-4-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-enamide](/img/structure/B2887414.png)
![1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2887417.png)

